

5-Aminopyrimidin-4(3H)-one basic properties

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Compound of Interest

Compound Name: 5-Aminopyrimidin-4(3H)-one

CAS No.: 69785-94-0

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An In-Depth Technical Guide to **5-Aminopyrimidin-4(3H)-one**: Core Properties and Applications for Scientific Professionals

Executive Summary

5-Aminopyrimidin-4(3H)-one is a pivotal heterocyclic compound forming the structural backbone of numerous biologically active molecules. As a derivative of pyrimidine, a core component of nucleic acids, this molecule and its analogues have garnered significant interest in medicinal chemistry and drug development. Its versatile structure, characterized by key hydrogen bond donors and acceptors, allows it to serve as a valuable scaffold for synthesizing targeted therapeutic agents. This guide provides a comprehensive overview of its fundamental chemical properties, synthesis, analytical characterization, and its significant role as a building block in the development of novel pharmaceuticals, particularly kinase inhibitors for oncology and inflammatory diseases.

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental motif in nature, most notably as a constituent of the nucleobases cytosine, thymine, and uracil.[1] This inherent biological relevance has made

pyrimidine derivatives a fertile ground for medicinal chemists, leading to a vast array of drugs with applications ranging from antimicrobial and antiviral to anticancer agents.[1][2][3]

5-Aminopyrimidin-4(3H)-one emerges as a particularly valuable intermediate within this class. Its structure combines an amino group and a pyrimidone core, presenting multiple points for chemical modification while retaining the essential pharmacophoric features for interacting with biological targets. It serves as a key starting material for creating more complex molecules, including potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in human diseases.[4][5][6] This guide serves as a technical resource for researchers aiming to leverage the unique properties of this compound in their drug discovery and development endeavors.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-Aminopyrimidin-4(3H)-one** is essential for its effective use in synthesis and biological assays.

Chemical Structure and Identification

- Chemical Name: **5-Aminopyrimidin-4(3H)-one**
- Synonyms: 5-amino-1H-pyrimidin-6-one[7]
- CAS Number: 69785-94-0[8][9][10]
- Molecular Formula: $C_4H_5N_3O$ [10]
- Molecular Weight: 111.10 g/mol [10]

The compound is commonly supplied and handled as a hydrochloride salt ($C_4H_6ClN_3O$, MW: 147.56 g/mol), which typically appears as a yellow solid and exhibits enhanced solubility.[4][8]

Property	Value (Predicted/Reported)	Source
Appearance	Yellow solid (hydrochloride salt)	[4]
Molecular Weight	111.10 g/mol (free base)	[10]
147.56 g/mol (hydrochloride salt)	[4][8]	
Density	1.45 g/cm ³ (Predicted)	[7]
Boiling Point	312.4 °C at 760 mmHg (Predicted)	[7]
Flash Point	142.7 °C (Predicted)	[7]
Storage	Room temperature, inert atmosphere, protected from light	[11]

Tautomerism: A Critical Feature

Like many hydroxypyrimidines, **5-Aminopyrimidin-4(3H)-one** exists in a state of tautomeric equilibrium. The predominant form is the keto-amino tautomer, as indicated by its nomenclature. However, it can interconvert with the enol-amino and imino-keto forms. This dynamic is crucial as it dictates the molecule's hydrogen bonding patterns, which are fundamental to its interaction with biological targets such as enzyme active sites. The relative stability of these tautomers can be influenced by the solvent environment (polar vs. non-polar) and pH.[12][13]

Caption: Tautomeric equilibrium of **5-Aminopyrimidin-4(3H)-one**.

Solubility and Stability

The free base has limited solubility in water but is more soluble in polar organic solvents. The hydrochloride salt is specifically noted for its excellent solubility in aqueous media, making it highly suitable for use in biological assays and as a reactant in aqueous reaction systems.[4] The pH of the solution significantly impacts solubility, as the amino group can be protonated.[14]

The compound is generally stable under recommended storage conditions (cool, dark, inert atmosphere).[7][11] However, researchers should be aware that related fused pyrimidine systems can be susceptible to nucleophilic attack and subsequent ring-opening under harsh reaction conditions, a factor attributed to the electron-deficient nature of the pyrimidine ring.[15]

Spectroscopic and Analytical Characterization

Accurate structural confirmation is paramount. The following section details the expected spectroscopic signatures for **5-Aminopyrimidin-4(3H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to be relatively simple. Key signals would include:
 - A singlet for the C2-H proton.
 - A singlet for the C6-H proton.
 - A broad singlet corresponding to the two protons of the amino ($-\text{NH}_2$) group. The chemical shift of these protons is solvent-dependent and they are exchangeable with D_2O .[16]
 - A broad singlet for the lactam N-H proton, also exchangeable with D_2O .
 - In related aminopyrimidines, the amino group protons often appear in the range of 5.0-5.3 ppm.[17]
- ^{13}C NMR: The spectrum will show four distinct signals for the carbon atoms of the pyrimidine ring. The carbonyl carbon (C4) will be the most downfield signal, typically appearing above 160 ppm.[16]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for key functional groups. Expected characteristic absorption bands include:

- N-H stretching: Two bands in the region of $3100\text{-}3500\text{ cm}^{-1}$, corresponding to the symmetric and asymmetric stretching of the primary amine ($-\text{NH}_2$).

- C=O stretching: A strong absorption band around 1640-1680 cm^{-1} for the amide carbonyl group.
- C=N and C=C stretching: Absorptions in the 1500-1620 cm^{-1} region, characteristic of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and formula.

- Electron Ionization (EI-MS): The molecular ion peak (M^+) should be observed at $m/z = 111$ for the free base.
- High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing for unambiguous confirmation of the molecular formula ($\text{C}_4\text{H}_5\text{N}_3\text{O}$).[\[18\]](#)

Exemplar Protocol: Acquiring ^1H NMR Spectrum

Objective: To obtain a high-resolution ^1H NMR spectrum of **5-Aminopyrimidin-4(3H)-one** for structural verification.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the compound (preferably the hydrochloride salt for solubility) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or D_2O) in a clean, dry NMR tube.
 - Rationale: DMSO-d_6 is often chosen as it solubilizes many polar organic compounds and its residual solvent peak does not typically interfere with key signals. It also allows for the observation of exchangeable N-H protons.
- Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
 - Rationale: Shimming is critical for obtaining sharp, well-resolved peaks, which is necessary for accurate integration and coupling constant analysis.

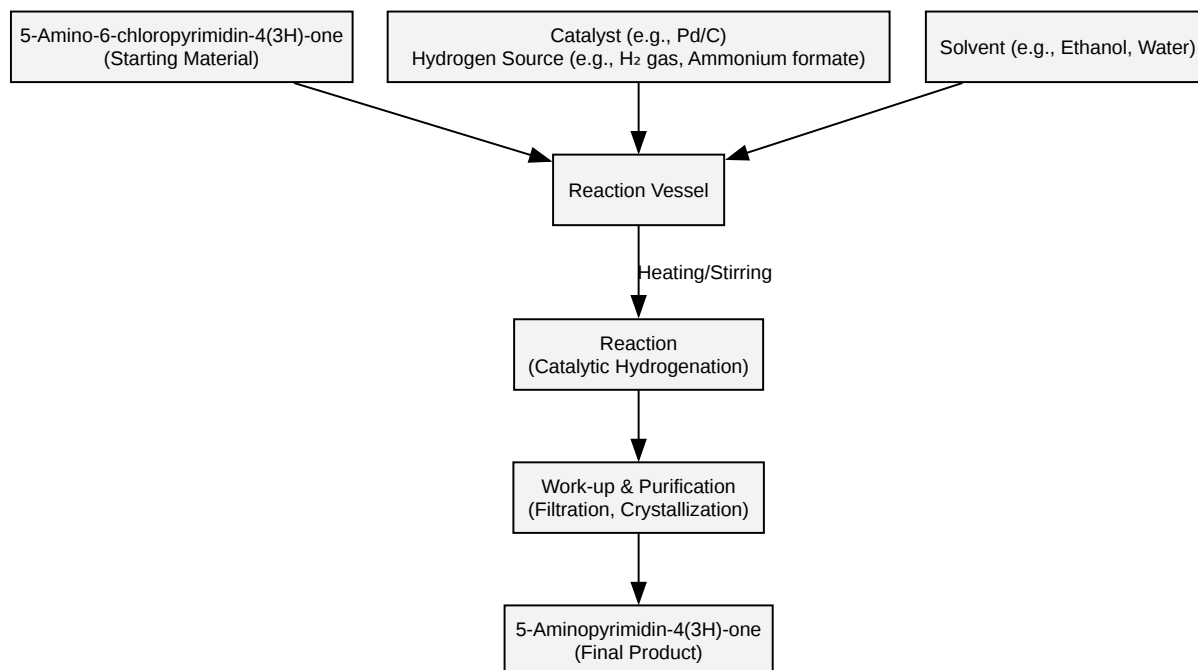
- **Data Acquisition:** Acquire the spectrum using standard parameters (e.g., 400 MHz or higher field strength, 16-32 scans, relaxation delay of 1-2 seconds).
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- **Analysis:** Integrate the peaks to determine the relative number of protons for each signal. Identify the chemical shifts and multiplicities to assign the signals to the respective protons in the molecule. To confirm N-H protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H signals will disappear.

Synthesis and Reactivity

While commercially available, understanding the synthesis of **5-Aminopyrimidin-4(3H)-one** provides insight into its reactivity and potential for derivatization.

Synthetic Pathways

A common laboratory-scale synthesis involves the reductive dehalogenation of a chlorinated precursor.



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Caption: General workflow for synthesis via catalytic hydrogenation.

Exemplar Protocol: Synthesis via Reductive Dechlorination

Objective: To synthesize **5-Aminopyrimidin-4(3H)-one** from 5-amino-6-chloropyrimidin-4-one. This method is illustrative of a common strategy for removing halogen atoms from heterocyclic rings.

Materials:

- 5-amino-6-chloropyrimidin-4(3H)-one
- 10% Palladium on carbon (Pd/C) catalyst

- Ammonium formate
- Methanol or Ethanol

Methodology:

- Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-amino-6-chloropyrimidin-4(3H)-one (1 equivalent).
- Reagents: Add a suitable solvent such as methanol or ethanol. To this suspension, add ammonium formate (3-5 equivalents) as a hydrogen transfer agent.
 - Rationale: Ammonium formate is a convenient and safer alternative to using pressurized hydrogen gas for catalytic transfer hydrogenation.
- Catalyst: Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material).
 - Rationale: Palladium on carbon is a highly efficient heterogeneous catalyst for hydrogenation and dehalogenation reactions. It can be easily removed by filtration after the reaction.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
- Work-up: After completion, cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.
 - Causality: The Celite® prevents the fine catalyst particles from clogging the filter paper and ensures its complete removal.
- Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **5-Aminopyrimidin-4(3H)-one**.

Biological Significance and Applications in Drug Discovery

5-Aminopyrimidin-4(3H)-one is a privileged scaffold in modern drug discovery, primarily due to its ability to mimic the hinge-binding interactions of ATP in the active site of protein kinases.

[1][2]

As a Kinase Inhibitor Scaffold

Protein kinases are a large family of enzymes that play a central role in cell signaling. Their dysregulation is a hallmark of cancer and many inflammatory diseases. The aminopyrimidine core can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, providing a strong anchor point for an inhibitor. The amino group at the 5-position serves as a versatile synthetic handle to introduce various substituents that can extend into other regions of the active site, thereby conferring potency and selectivity.

Numerous kinase inhibitors based on related aminopyrimidine cores have been developed, targeting enzymes such as:

- MAPK-interacting kinases (Mnks): For cancer therapy.[5]
- Checkpoint Kinase 1 (CHK1): For hematologic malignancies.[19]
- Rho-associated coiled-coil containing protein kinases (ROCKs): For various cellular processes.[6]
- Hematopoietic Progenitor Kinase 1 (HPK1): For immuno-oncology.[20]
- Interleukin-1 receptor-associated kinase 4 (IRAK4): For inflammatory diseases.[21]

Caption: Pharmacophore model of hinge-binding interaction.

Other Therapeutic Applications

Beyond kinase inhibition, the aminopyrimidine core is integral to compounds with a wide range of biological activities, including:

- Antiviral and Anticancer Agents: It serves as a building block for nucleoside analogues and other complex heterocycles.[4]
- Central Nervous System (CNS) Agents: Derivatives have been explored as 5-HT_{1a} partial agonists.[22]
- Antimicrobial Agents: The scaffold is present in numerous compounds with antibacterial and antifungal properties.[16][23]

Safety, Storage, and Handling

- Hazard Statements: May be harmful if swallowed and can cause skin and eye irritation.[24]
- Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials and light.[11] An inert atmosphere is recommended for long-term storage to prevent degradation.[11]

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